3-Oxoandrost-4-en-17-yl 4-methylpentanoate
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Overview
Description
3-Oxoandrost-4-en-17-yl 4-methylpentanoate is a synthetic steroidal ester derived from testosterone. It is known for its role in various pharmaceutical applications, particularly in hormone replacement therapies and as a reference standard in analytical chemistry . The compound has a molecular formula of C25H38O3 and a molecular weight of 386.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxoandrost-4-en-17-yl 4-methylpentanoate typically involves the esterification of testosterone with 4-methylpentanoic acid. The reaction is catalyzed by an acid or base, and the conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common in the quality assessment of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Oxoandrost-4-en-17-yl 4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives have distinct chemical and physical properties that can be utilized in different applications .
Scientific Research Applications
3-Oxoandrost-4-en-17-yl 4-methylpentanoate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical methods such as HPLC and GC-MS.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Employed in hormone replacement therapies and as a potential treatment for conditions like hypogonadism.
Industry: Utilized in the synthesis of other steroidal compounds and in quality control processes
Mechanism of Action
The mechanism of action of 3-Oxoandrost-4-en-17-yl 4-methylpentanoate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular pathways influenced by this compound include the regulation of protein synthesis and cellular growth .
Comparison with Similar Compounds
Similar Compounds
Testosterone Isocaproate: Another ester of testosterone with similar applications in hormone replacement therapy.
Testosterone Enanthate: A longer-acting ester of testosterone used in similar medical treatments.
Testosterone Propionate: A shorter-acting ester with rapid onset of action
Uniqueness
3-Oxoandrost-4-en-17-yl 4-methylpentanoate is unique due to its specific ester group, which influences its pharmacokinetics and pharmacodynamics. This compound provides a balance between the rapid onset of action and sustained release, making it suitable for various therapeutic applications .
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860155 |
Source
|
Record name | 3-Oxoandrost-4-en-17-yl 4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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